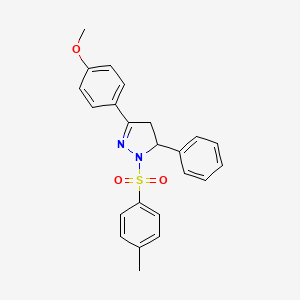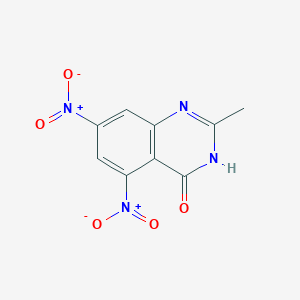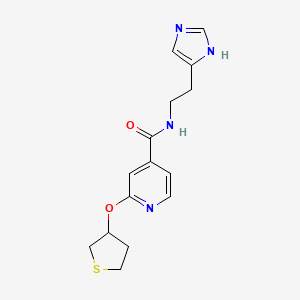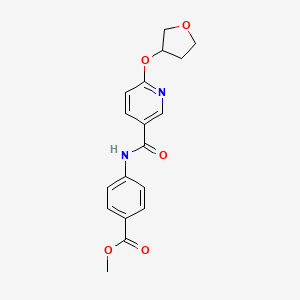
Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate” is a complex organic compound. It contains a tetrahydrofuran group, which is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . It also contains a nicotinamido group, which is derived from nicotinamide, a form of vitamin B3 .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The tetrahydrofuran group would introduce a ring structure, while the nicotinamido and benzoate groups would likely be attached at specific positions on this ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the tetrahydrofuran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms adjacent to the oxygen (the alpha carbons) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the polar tetrahydrofuran ring and the potentially charged nicotinamido group could influence its solubility, while the benzoate group could potentially influence its acidity .科学的研究の応用
Organic Synthesis and Catalysis
Research in organic synthesis has explored the roles of benzoate and nicotinamide derivatives in catalysis and the synthesis of complex molecules. For example, the preparation and characterization of zinc(II) benzoate complexes with pyridine-based ligands, including nicotinamide, highlight the utility of these compounds in forming coordination polymers with potential applications in catalysis and material science (Zeleňák, Sabo, Massa, & Llewellyn, 2004). Similarly, the synthesis of novel quinuclidinone derivatives, including benzoate moieties as potential anti-proliferative agents, indicates the pharmaceutical applications of these compounds (Soni, Sanghvi, Devkar, & Thakore, 2015).
Material Science and Engineering
In material science, the development of new compounds often involves the functionalization of benzoate or nicotinamide structures for the creation of novel materials. For instance, the study on the efficient synthesis of new inhibitors against corrosion of mild steel in acidic media using benzoate derivatives underscores the importance of such compounds in industrial applications (Arrousse, Nahlé, Mabrouk, Salim, El Hajjaji, Rais, & Taleb, 2021).
Pharmacology and Drug Development
In the pharmacological domain, the synthesis of compounds with benzoate and nicotinamide groups for potential anti-cancer activities reflects ongoing efforts to discover new therapeutic agents. The design and synthesis of substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and substituted (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoates as potential anti-cancer agents indicate the relevance of these functional groups in drug development (Soni et al., 2015).
作用機序
Without more specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use in a biological context, the nicotinamido group could potentially play a role, given that nicotinamide is involved in many biological processes as a component of NAD+ and NADP+ .
Safety and Hazards
特性
IUPAC Name |
methyl 4-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-18(22)12-2-5-14(6-3-12)20-17(21)13-4-7-16(19-10-13)25-15-8-9-24-11-15/h2-7,10,15H,8-9,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZRHSBRYAAOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Allyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918137.png)

![2-Chloro-N-[[5-fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl]-N-methylpropanamide](/img/structure/B2918141.png)


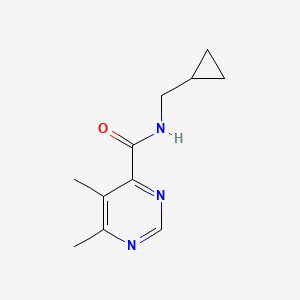
![Tert-butyl 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2918153.png)
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2918154.png)
![2-(2,4-dichlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2918155.png)

![5-((2,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2918157.png)
